molecular formula C20H23N9O B2818074 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine CAS No. 2379952-35-7

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine

Cat. No.: B2818074
CAS No.: 2379952-35-7
M. Wt: 405.466
InChI Key: VIFARHNORAKIRP-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that combines multiple heterocyclic rings, making it a subject of study for its chemical properties and potential biological activities.

Preparation Methods

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine involves several steps. One common synthetic route includes the reaction of 3,5-dimethylpyrazole with pyrimidine derivatives under specific conditions to form the intermediate compounds. These intermediates are then reacted with piperidine and triazolopyridazine derivatives to form the final product. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with molecular targets such as protein kinases. It acts as an inhibitor by binding to the active sites of these enzymes, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes like proliferation, differentiation, and apoptosis, which are critical in cancer treatment .

Comparison with Similar Compounds

Similar compounds include other pyrazole and pyrimidine derivatives, such as:

Compared to these compounds, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine is unique due to its combined structure, which may offer enhanced biological activity and specificity in targeting molecular pathways.

Properties

IUPAC Name

6-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N9O/c1-14-9-15(2)29(25-14)19-10-20(22-12-21-19)30-11-16-5-7-27(8-6-16)18-4-3-17-24-23-13-28(17)26-18/h3-4,9-10,12-13,16H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFARHNORAKIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NN5C=NN=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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